1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione is an organic compound that features a thiophene ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione typically involves the reaction of 4-methylthiophene with phenylbutane-1,4-dione under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-methylthiophene: A related compound with similar structural features but different functional groups.
4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione: Another thiophene derivative with potential biological activities.
Uniqueness
1-(4-Methylthiophen-2-yl)-4-phenylbutane-1,4-dione is unique due to its specific substitution pattern and the presence of both a thiophene and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
91306-74-0 |
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Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-(4-methylthiophen-2-yl)-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C15H14O2S/c1-11-9-15(18-10-11)14(17)8-7-13(16)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
FTFVYYBRZKGQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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